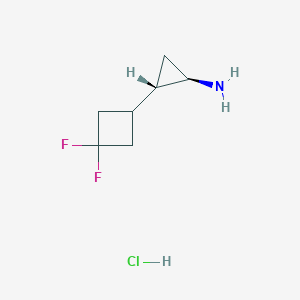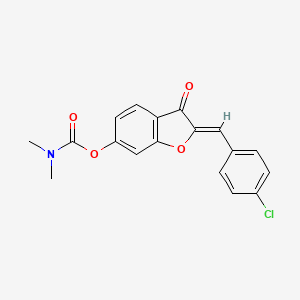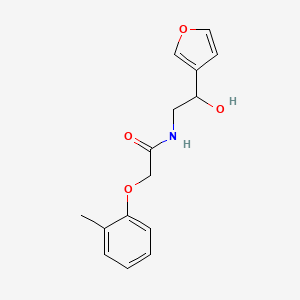
(1R,2S)-2-(3,3-Difluorocyclobutyl)cyclopropan-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2-(3,3-Difluorocyclobutyl)cyclopropan-1-amine;hydrochloride is a chemical compound that has been studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of (1R,2S)-2-(3,3-Difluorocyclobutyl)cyclopropan-1-amine;hydrochloride involves the inhibition of the enzyme monoamine oxidase. This enzyme is responsible for the breakdown of neurotransmitters such as serotonin and dopamine in the brain. By inhibiting this enzyme, (1R,2S)-2-(3,3-Difluorocyclobutyl)cyclopropan-1-amine;hydrochloride increases the levels of these neurotransmitters in the brain, which can have a positive effect on mood and behavior.
Biochemical and Physiological Effects:
Studies have shown that (1R,2S)-2-(3,3-Difluorocyclobutyl)cyclopropan-1-amine;hydrochloride has a number of biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which can have a positive effect on mood and behavior. It has also been found to reduce the levels of stress hormones, such as cortisol, which can have a positive effect on overall health and wellbeing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (1R,2S)-2-(3,3-Difluorocyclobutyl)cyclopropan-1-amine;hydrochloride in lab experiments is its potency as an inhibitor of monoamine oxidase. This makes it a useful tool for studying the role of this enzyme in various biological processes. However, one limitation of using this compound is that it can be toxic at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of (1R,2S)-2-(3,3-Difluorocyclobutyl)cyclopropan-1-amine;hydrochloride. One area of research could be the development of more selective inhibitors of monoamine oxidase that have fewer side effects. Another area of research could be the study of the long-term effects of (1R,2S)-2-(3,3-Difluorocyclobutyl)cyclopropan-1-amine;hydrochloride on the brain and behavior. Finally, the potential therapeutic applications of this compound for the treatment of various neurological disorders could be explored further.
Métodos De Síntesis
The synthesis of (1R,2S)-2-(3,3-Difluorocyclobutyl)cyclopropan-1-amine;hydrochloride involves several steps. The first step involves the preparation of (1R,2S)-2-(3,3-difluorocyclobutyl)cyclopropan-1-amine, which is then reacted with hydrochloric acid to produce the hydrochloride salt. The synthesis method has been optimized to produce high yields of the compound.
Aplicaciones Científicas De Investigación
(1R,2S)-2-(3,3-Difluorocyclobutyl)cyclopropan-1-amine;hydrochloride has been studied for its potential applications in scientific research. It has been found to be a potent inhibitor of a specific enzyme that is involved in the regulation of neurotransmitters in the brain. This makes it a promising candidate for the treatment of various neurological disorders, such as depression and anxiety.
Propiedades
IUPAC Name |
(1R,2S)-2-(3,3-difluorocyclobutyl)cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)2-4(3-7)5-1-6(5)10;/h4-6H,1-3,10H2;1H/t5-,6+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURHVMUOCICGDZ-RIHPBJNCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2CC(C2)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2CC(C2)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2958152.png)
![ethyl (5-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2958153.png)
![2-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2958155.png)
![8,8-Dimethyl-7,9-dioxa-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2958158.png)
![N,3,5-Trimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,2-oxazole-4-sulfonamide](/img/structure/B2958160.png)


![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B2958164.png)

![Tert-butyl N-[(2-chloroquinolin-3-yl)methyl]carbamate](/img/structure/B2958166.png)
![N-(1-(furan-2-carbonyl)indolin-6-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2958168.png)

![4-(((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)methyl)benzonitrile](/img/structure/B2958172.png)
